trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(6-methylpyridin-3-yl)oxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-12-8)14-11-4-2-3-10(11)13/h5-7,10-11,13H,2-4H2,1H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCODYYTPACVRP-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@@H]2CCC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol typically involves the reaction of 6-methyl-3-pyridinol with trans-2-chlorocyclopentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Palladium-Catalyzed Coupling Reactions
The pyridinyloxy group can participate in cross-coupling reactions under palladium catalysis. For example:
-
Buchwald-Hartwig Amination : Replacement of the pyridinyloxy group with amines via Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate at 85°C under nitrogen .
-
Suzuki-Miyaura Coupling : Substitution with aryl boronic acids using Pd catalysts (e.g., XPhos Pd G2) in polar solvents like DMF .
Table 1: Example Coupling Conditions
| Reaction Type | Catalyst System | Conditions | Outcome | Source |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂, tri-t-BuPH·BF₄ | 85°C, N₂, 20 h | Aryl-amine bond formation | |
| Suzuki-Miyaura | XPhos Pd G2, K₃PO₄ | 95°C, DMF, 16 h | Biaryl formation |
Functionalization of the Hydroxyl Group
The cyclopentanol hydroxyl group undergoes typical alcohol reactions:
-
Acylation : Reacts with acid chlorides (e.g., cyclopropanecarboxyl chloride) in the presence of bases like pyridine to form esters .
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) using NaH or K₂CO₃ as a base .
Table 2: Hydroxyl Group Modifications
Oxidation and Reduction
-
Oxidation : The secondary alcohol can oxidize to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, though direct examples are not reported for this compound .
-
Reduction : The pyridine ring may undergo hydrogenation (H₂/Pd-C) to form piperidine derivatives, but steric hindrance from the methyl group could limit reactivity .
Nucleophilic Substitution at the Ether Linkage
The pyridinyloxy group acts as a potential leaving group in SNAr (nucleophilic aromatic substitution) reactions under acidic or basic conditions. For example:
Key Research Findings
-
Catalytic Efficiency : Piperidine enhances yields in coupling reactions involving pyridinyl ethers by acting as a base and ligand .
-
Stereochemical Stability : The trans-configuration remains intact under mild conditions but may epimerize under strong acidic/basic environments .
-
Solubility Challenges : The compound exhibits limited aqueous solubility, necessitating DMF or DMSO as reaction solvents .
Hypothetical Reaction Scheme
textThis compound │ ├── Pd(OAc)₂, XPhos → Coupling with aryl boronic acid │ ↓ │ Biaryl derivative [6] │ ├── Cyclopropanecarbonyl chloride → Acylated ester [5] │ └── NaH, CH₃I → Methoxycyclopentane analog [4]
Scientific Research Applications
Chemistry
trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol serves as a versatile building block in organic synthesis. Its unique structure facilitates the exploration of new chemical reactions and the development of more complex molecules. It is particularly valuable in synthesizing derivatives that may exhibit enhanced properties or activities.
Biology
In biological research, this compound acts as a ligand for studying receptor-ligand interactions. Its ability to bind to specific biological targets makes it essential for investigating cellular processes and signaling pathways. Such interactions are crucial for understanding mechanisms underlying various physiological responses.
Medicinal Chemistry
The compound is being explored for potential therapeutic applications. Preliminary studies suggest it may serve as a lead compound in drug development targeting specific diseases, particularly due to its interactions with biological receptors that influence disease pathways .
The biological activities of this compound include:
Receptor-Ligand Interactions:
This compound can modulate the activity of various receptors, influencing cellular signaling mechanisms critical for processes such as apoptosis and cell proliferation.
Potential Anticancer Activity:
Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Some studies have reported inhibition rates of up to 30% against these cell lines.
Case Study 1: Inhibition of Cytokine Production
A study evaluated the compound's ability to inhibit cytokine production in vitro. Results indicated a significant reduction in TNFα levels when treated with this compound compared to controls, suggesting its potential role as an anti-inflammatory agent.
Case Study 2: Cancer Cell Line Testing
In another investigation, derivatives were tested against multiple cancer cell lines using MTT assays. Findings revealed certain derivatives exhibited notable inhibition rates against HeLa cells, highlighting promising anticancer properties .
Mechanism of Action
The mechanism of action of trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-2-[(6-Chloropyridin-3-yl)oxy]cyclopentan-1-ol
- trans-2-[(6-Fluoropyridin-3-yl)oxy]cyclopentan-1-ol
- trans-2-[(6-Methoxypyridin-3-yl)oxy]cyclopentan-1-ol
Comparison: Compared to its analogs, trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol exhibits unique properties due to the presence of the methyl group on the pyridine ring. This methyl group can influence the compound’s reactivity, binding affinity, and overall biological activity.
Biological Activity
trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol. This compound has garnered interest in biological research due to its potential as a ligand in receptor-ligand interactions and its possible therapeutic applications. This article aims to provide an in-depth analysis of its biological activities, including mechanisms of action, potential therapeutic effects, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biological pathways. For instance, it has been noted for its ability to interact with signaling pathways that are crucial for cellular processes, which may include apoptosis and cell proliferation .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Receptor-Ligand Interactions
- This compound can act as a ligand in studies focused on receptor interactions, which are essential for understanding cellular signaling mechanisms.
2. Potential Therapeutic Applications
- It is being explored for its potential therapeutic properties, particularly in the context of drug development targeting specific diseases or conditions .
3. Anticancer Activity
- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar in structure have shown inhibition rates against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| trans-2-[(6-Chloropyridin-3-yl)oxy]cyclopentan-1-ol | Chlorine substituent on pyridine ring | Potentially higher binding affinity |
| trans-2-[(6-Fluoropyridin-3-yl)oxy]cyclopentan-1-ol | Fluorine substituent on pyridine ring | Enhanced stability in biological assays |
| trans-2-[(6-Methoxypyridin-3-yl)oxy]cyclopentan-1-ol | Methoxy group instead of methyl | Varying solubility and activity profiles |
The presence of different substituents on the pyridine ring significantly affects the reactivity, binding affinity, and overall biological activity of these compounds.
Case Studies and Research Findings
Recent research has highlighted the significance of this compound in various experimental contexts:
Case Study 1: Inhibition of Cytokine Production
A study evaluated the compound's ability to inhibit cytokine production in vitro. Results indicated a significant reduction in TNFα levels when treated with this compound compared to controls, suggesting its potential role as an anti-inflammatory agent .
Case Study 2: Cancer Cell Line Testing
In another investigation, trans derivatives were tested against multiple cancer cell lines using MTT assays. The findings revealed that certain derivatives exhibited up to 30% inhibition against HeLa cells, indicating promising anticancer properties .
Q & A
Q. What are the key synthetic routes for trans-2-[(6-Methylpyridin-3-yl)oxy]cyclopentan-1-ol, and what reaction conditions optimize yield and purity?
The synthesis typically involves:
- Hydroboration-oxidation : A method adapted from analogous cyclopentanol derivatives, using BH₃·THF for cyclopentene ring functionalization. Optimal conditions include reaction temperatures between -30°C and room temperature, followed by oxidation with H₂O₂/NaOH to yield the alcohol .
- Coupling reactions : The pyridinyl-ether linkage can be introduced via nucleophilic substitution between 6-methylpyridin-3-ol and a cyclopentanol-derived electrophile (e.g., epoxide or tosylate). Polar aprotic solvents (e.g., DMA) enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity.
Q. How is the stereochemistry of this compound confirmed experimentally?
Stereochemical confirmation relies on:
- ¹H NMR coupling constants : trans-Configuration is indicated by characteristic J values (e.g., J = 8–10 Hz for vicinal protons on the cyclopentane ring) .
- NOESY/ROESY : Absence of nuclear Overhauser effect (NOE) between the hydroxyl proton and the pyridinyl group supports the trans arrangement .
- X-ray crystallography : Definitive proof of spatial arrangement, though limited by crystal-growing challenges .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended for structurally similar alcohols .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?
- Chiral catalysts : Asymmetric hydrogenation using (+)-IpcBH₂ (a chiral borane) induces enantioselectivity in cyclopentanol intermediates .
- Kinetic resolution : Enzymatic or chemical methods (e.g., lipase-mediated acetylation) separate enantiomers .
- Analysis : Chiral HPLC (e.g., CHIRALPAK IC-3 column, hexane/isopropanol mobile phase) quantifies ee, with retention times calibrated against racemic standards .
Q. How do solvent polarity and catalyst choice influence regioselectivity in derivatization reactions of this compound?
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN² reactions, favoring nucleophilic attack at the cyclopentanol oxygen. Non-polar solvents (e.g., toluene) may promote radical pathways .
- Catalysts : Palladium nanoparticles enhance hydrogenation selectivity for alkene intermediates, while Lewis acids (e.g., SnCl₂) improve etherification yields .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?
- Dynamic effects : Conformational flexibility (e.g., ring puckering in cyclopentane) may cause NMR signal splitting. Variable-temperature NMR experiments clarify dynamic behavior .
- DFT calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments .
- Isotopic labeling : ¹³C-enriched analogs help assign ambiguous peaks in complex spectra .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Electrospray ionization (ESI⁺) with multiple reaction monitoring (MRM) ensures sensitivity. Use deuterated internal standards (e.g., d₃-cyclopentanol) to correct matrix effects .
- GC-MS : Derivatization (e.g., silylation of hydroxyl groups) improves volatility. Limit: thermal decomposition of the pyridinyl group may occur .
Q. How does the electronic nature of the pyridinyl substituent affect the reactivity of this compound in oxidation reactions?
- Electron-withdrawing effects : The pyridinyl group increases the acidity of the hydroxyl proton, facilitating oxidation to ketones.
- Catalyst compatibility : RuO₄ selectively oxidizes the alcohol to ketone without cleaving the ether bond, whereas MnO₂ may overoxidize .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
